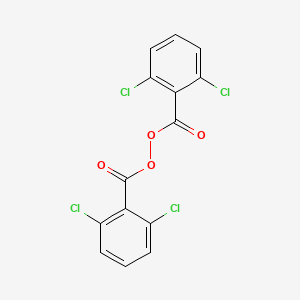
Bis(2,6-dichlorobenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dichlorobenzoyl) Peroxide is an organic peroxide compound with the chemical formula C14H6Cl4O4. It is widely used in various industrial applications, particularly in the production of silicone rubbers due to its ability to create crosslinks even at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,6-dichlorobenzoyl) Peroxide can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring a controlled addition of reagents to avoid explosive reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure safety and high yield. The compound is often produced as a paste in silicone oil to enhance its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions, where it breaks down into radical species. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions
The decomposition of this compound can be triggered by heat or the presence of reducing agents. The reaction conditions typically involve temperatures ranging from 60°C to 112°C, depending on the desired rate of decomposition .
Major Products Formed
The major products formed from the decomposition of this compound are 2,6-dichlorobenzoic acid and oxygen radicals. These radicals can further react with other compounds, leading to various polymerization and crosslinking reactions .
Scientific Research Applications
Bis(2,6-dichlorobenzoyl) Peroxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2,6-dichlorobenzoyl) Peroxide involves the cleavage of the peroxide bond to form two benzoyloxy radicals. These radicals can initiate polymerization reactions by interacting with unsaturated bonds in polymers, leading to crosslinking and the formation of stable polymer networks .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but with chlorine atoms at different positions.
Dibenzoyl Peroxide: A widely used peroxide in the polymer industry, known for its effectiveness in initiating polymerization reactions.
Uniqueness
Bis(2,6-dichlorobenzoyl) Peroxide is unique due to its ability to create crosslinks at lower temperatures compared to other peroxides. This property makes it particularly valuable in the production of silicone rubbers, where low-temperature curing is essential .
Properties
CAS No. |
33925-07-4 |
|---|---|
Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
WEIXKLVTHYSLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OOC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















